4-chloro-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide
Description
Properties
Molecular Formula |
C16H18ClN5O2S |
|---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
4-chloro-N-[3-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide |
InChI |
InChI=1S/C16H18ClN5O2S/c1-11-10-12(2)22-15(20-21-16(22)19-11)4-3-9-18-25(23,24)14-7-5-13(17)6-8-14/h5-8,10,18H,3-4,9H2,1-2H3 |
InChI Key |
RVJRLQRBIYLYEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)CCCNS(=O)(=O)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of strong bases and acids, as well as various organic solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups, to amines.
Substitution: This reaction can involve the replacement of one functional group with another, which can be useful for modifying the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines .
Scientific Research Applications
4-chloro-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as a kinase inhibitor, which could make it useful in cancer research.
Medicine: Its potential biological activities make it a candidate for drug development.
Industry: It could be used in the development of new materials or as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cell signaling pathways, potentially leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound is compared with analogues sharing the triazolo-pyrimidine core and sulfonamide substituents. Key examples include:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogy to .
- The pyrazolo-pyrimidine derivative in has a distinct chromenone substituent, contributing to its higher molecular weight (589.1 vs. ~380.3) and melting point .
Antiproliferative Activity
Triazolo-pyrimidine derivatives, including the target compound, exhibit antiproliferative effects via DNA interaction or enzyme inhibition. For example:
- Sharma et al. (2015) reported that 3-(quinolin-3-yl)-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine derivatives induce DNA photocleavage, suggesting a mechanism involving oxidative damage .
Cytotoxicity Assays
Compounds are often evaluated using the Sulforhodamine B (SRB) assay (), which quantifies cellular protein content to measure drug-induced cytotoxicity . While specific IC₅₀ data for the target compound are unavailable, its chloro-substituted sulfonamide may enhance potency compared to thiophene analogues due to improved target binding (e.g., halogen bonding with enzymes or DNA) .
Biological Activity
4-chloro-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and comparative analysis with similar compounds.
- Molecular Formula : C14H17ClN4O2S
- Molecular Weight : 348.82 g/mol
- IUPAC Name : 4-chloro-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide
The biological activity of 4-chloro-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various cellular processes.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
- Receptor Modulation : It may interact with various receptors involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Antiproliferative Activity
In vitro studies have demonstrated that the compound exhibits significant antiproliferative effects against several cancer cell lines. The following table summarizes key findings from these studies:
Comparative Analysis with Similar Compounds
To better understand the efficacy of 4-chloro-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide, it is beneficial to compare it with structurally similar compounds:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 6-chloro-N-(2-chlorobenzyl)-5,7-dimethyl... | 15.0 | CDK inhibition |
| N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine... | 18.5 | Receptor modulation |
| 2-(dimethylamino)-N-(5-methyl-[1,2,4]triazol... | 20.0 | Antioxidant properties |
Case Studies
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Cancer Treatment : In a study involving human breast cancer models (MCF-7), treatment with the compound resulted in a significant reduction in tumor size and proliferation rates compared to control groups.
- Inflammatory Diseases : Another study assessed the anti-inflammatory properties of the compound in animal models of rheumatoid arthritis. Results indicated a marked decrease in inflammatory markers and improved mobility in treated subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
